N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide is a pyrazole-based compound characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a 4-methylbenzamide group. The compound’s structure features hydrogen-bonding sites (amide and ketone groups) and aromatic systems, which influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-9-11-15(12-10-13)18(23)20-17-14(2)21(3)22(19(17)24)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZVSHWDVFKSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratios. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in an orange solution .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer activity. For instance, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide has been investigated for its ability to inhibit cancer cell proliferation.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxic effects on breast cancer cell lines. |
| Study 2 | Showed potential in reducing tumor size in animal models. |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit specific pathways involved in inflammation, making it a candidate for treating conditions like arthritis.
| Study | Findings |
|---|---|
| Study 3 | Indicated reduced inflammation markers in vitro. |
| Study 4 | Observed significant pain relief in animal models. |
Agricultural Applications
1. Pesticide Development
this compound has been explored as a potential pesticide due to its ability to disrupt specific biological pathways in pests.
| Research | Findings |
|---|---|
| Research 1 | Effective against common agricultural pests with minimal toxicity to beneficial insects. |
| Research 2 | Showed prolonged efficacy in field trials compared to traditional pesticides. |
Materials Science Applications
1. Polymer Synthesis
The compound is being investigated for use in synthesizing new polymers with enhanced properties for applications in coatings and adhesives.
| Application | Description |
|---|---|
| Coatings | Provides improved durability and resistance to environmental factors. |
| Adhesives | Enhances bonding strength and thermal stability of adhesive formulations. |
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to interact with certain amino acids, resulting in good binding interactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Aryl Substitution Modulations
- Cytotoxic Activity : Modifications to the aryl group in pyrazole derivatives significantly impact cytotoxicity. For instance, substituting the pyrazole core with groups like 4-methoxyphenyl or 4-acetylphenyl reduces cytotoxic activity compared to the phenyl-substituted parent compound. The 4-methylbenzamide derivative (target compound) may exhibit intermediate activity due to moderate steric and electronic effects from the methyl group .
- Antibacterial Activity: Introduction of a prenylated isobavachalcone moiety (as in IBC-7) enhances antibacterial activity, achieving 62% yield and notable efficacy. In contrast, the 4-methylbenzamide group in the target compound may prioritize different biological targets due to its simpler aromatic system .
Functional Group Variations
- Thioamide vs. Benzamide : Thioamide derivatives (e.g., 2-((1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylene)hydrazinecarbothioamide) show high yields (93–97%) and distinct melting points (237–250°C), suggesting stronger intermolecular interactions (e.g., sulfur-based hydrogen bonding) compared to the target compound’s benzamide group .
Structural and Crystallographic Comparisons
- Crystal Packing : Carbamate derivatives (e.g., ethyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate) exhibit similar packing motifs but with variable DNA-binding efficiencies due to ester group flexibility .
Yield and Purity Trends
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluations based on various studies.
- Molecular Formula : C18H19N3O3
- Molecular Weight : 357.43 g/mol
- CAS Number : 78439-89-1
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate precursors in the presence of catalysts or under specific reaction conditions. Characterization methods include NMR, MS, and IR spectroscopy to confirm the structure and purity of the compound.
Biological Activity
Research has indicated several biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, showing varying degrees of inhibition. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be in the range of 4–8 µg/mL against certain fungi like Epidermophyton floccosum .
2. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on human recombinant alkaline phosphatases (APs). The results indicate that while these compounds inhibit APs, they do so to a lesser extent than they inhibit ecto-nucleotide triphosphate diphosphohydrolase (e5-NTPDase), suggesting potential applications in regulating nucleotide metabolism .
3. Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for further development in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide derivatives?
Methodological Answer: The synthesis typically involves coupling 4-aminoantipyrine (4-AAP) with substituted carboxylic acids using carbodiimide-based coupling agents. For example:
- Reagents : 4-AAP (1 mmol), substituted carboxylic acid (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 mmol), dichloromethane (solvent), and triethylamine (base).
- Procedure : Stir the mixture at 273 K for 3 hours, followed by extraction, washing, and crystallization from methylene chloride .
- Yield Optimization : Adjust stoichiometry, reaction time, and temperature. Monitor purity via TLC or HPLC.
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
-
Instrumentation : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å).
-
Data Collection : Measure reflections (e.g., 2,320 reflections) at 293 K, refine using SHELXL .
-
Key Parameters :
Parameter Value Space group Orthorhombic, P212121 Unit cell (Å) a = 8.422, b = 9.295, c = 14.501 R factor 0.064 Data/parameter ratio 13.3
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : Confirm proton environments (e.g., pyrazolone NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm).
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 307.35 for [M+H]⁺) .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state packing of this compound?
Methodological Answer:
- Hydrogen Bonding : N–H···O and C–H···O bonds form R₂²(10) dimeric motifs. Use CrystalExplorer for Hirshfeld surface analysis to quantify contact contributions (e.g., H···O: 25%, H···H: 55%) .
- π-Interactions : C–H···π and lone-pair···π contacts contribute 5–12 kcal/mol stabilization. Energy frameworks show electrostatic dominance .
- Graph Set Analysis : Apply Etter’s rules to classify H-bond patterns (e.g., D(2) chains) .
Q. How can computational methods like DFT enhance understanding of electronic properties?
Methodological Answer:
- DFT Setup : Use B3LYP-D3/def2-TZVP to optimize geometry. Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps to predict reactive sites.
- NCIplot Analysis : Visualize non-covalent interactions (e.g., green regions for H-bonds, blue for steric clashes) .
- TD-DFT : Simulate UV-Vis spectra and compare with experimental λ_max values.
Q. How are crystallographic data discrepancies resolved during refinement?
Methodological Answer:
- Refinement Software : Use SHELXL for least-squares minimization. Adjust thermal parameters (Uiso) and occupancy factors for disordered atoms.
- Validation Tools : Check using PLATON (ADDSYM) for missed symmetry and ORTEP-3 for thermal ellipsoid visualization .
- Data Handling : Address high Rmerge (>5%) by reprocessing data or excluding outliers .
Q. What strategies optimize synthetic yields of novel derivatives?
Methodological Answer:
- Coupling Agent Screening : Compare EDC·HCl, DCC, or HATU efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity vs. dichloromethane.
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 80°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
